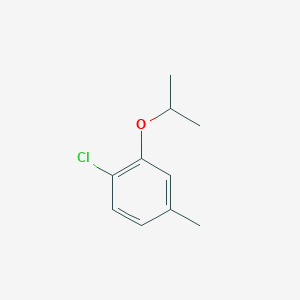

1-Chloro-2-isopropoxy-4-methylbenzene

Description

1-Chloro-2-isopropoxy-4-methylbenzene is a substituted aromatic compound featuring a benzene ring with three substituents: a chlorine atom at position 1, an isopropoxy group (-OCH(CH₃)₂) at position 2, and a methyl group (-CH₃) at position 3.

Properties

IUPAC Name |

1-chloro-4-methyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDDSHXMLQUFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-isopropoxy-4-methylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-isopropoxy-4-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of 1-Chloro-2-isopropoxy-4-methylbenzene may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed:

Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation: Products include carbonyl compounds such as aldehydes or ketones.

Reduction: Products include dechlorinated compounds or reduced aromatic rings.

Scientific Research Applications

1-Chloro-2-isopropoxy-4-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes

Mechanism of Action

The mechanism of action of 1-Chloro-2-isopropoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile attacks the aromatic ring, followed by the elimination of the leaving group (chlorine) .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations:

- Polarity: The isopropoxy group in the target compound increases polarity compared to the isopropyl analogs, likely enhancing solubility in polar solvents (e.g., ethanol, acetone) .

- Boiling Point: The ether group may elevate boiling point due to dipole-dipole interactions, whereas alkyl-substituted analogs exhibit lower boiling points typical of nonpolar hydrocarbons.

- Lipophilicity : Isopropyl-substituted compounds (logP ~3–4 estimated) are more lipophilic than the isopropoxy variant (logP ~2–3 estimated), impacting biological membrane permeability .

Reactivity and Stability

- Ether Cleavage: The isopropoxy group is susceptible to acid- or base-catalyzed cleavage (e.g., HI cleavage to form phenol derivatives), whereas isopropyl analogs lack such reactivity .

- Electrophilic Substitution : The electron-donating isopropoxy group activates the ring toward electrophilic substitution at positions ortho/para to the oxygen, while isopropyl groups exert weaker activating effects .

- Steric Effects : The bulky isopropoxy group at position 2 may hinder reactions at adjacent positions compared to the less sterically demanding isopropyl group .

Limitations and Future Research

The absence of direct thermodynamic or spectroscopic data for 1-Chloro-2-isopropoxy-4-methylbenzene necessitates experimental validation of inferred properties. Comparative studies on synthesis routes (e.g., Williamson ether synthesis vs. Friedel-Crafts alkylation) would further elucidate practical distinctions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.